4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride

Medicinal Chemistry Drug Design Physicochemical Profiling

4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride (CAS 1420980-56-8) is a heterocyclic sulfonamide building block composed of a pyridine ring para-substituted with a sulfonyl group that is in turn anchored to the 3-position of a pyrrolidine ring, supplied as the hydrochloride salt. Its molecular formula is C₉H₁₃ClN₂O₂S with a molecular weight of 248.73 g/mol, and it carries two hydrogen-bond donors, four acceptors, and two rotatable bonds—properties that distinguish its H-bonding profile from the regioisomeric N-sulfonyl variant.

Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73 g/mol
Cat. No. B11862880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride
Molecular FormulaC9H13ClN2O2S
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESC1CNCC1S(=O)(=O)C2=CC=NC=C2.Cl
InChIInChI=1S/C9H12N2O2S.ClH/c12-14(13,9-3-6-11-7-9)8-1-4-10-5-2-8;/h1-2,4-5,9,11H,3,6-7H2;1H
InChIKeyHCVKIRQCLGPGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride – Core Structural Identity and Procurement-Relevant Characteristics


4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride (CAS 1420980-56-8) is a heterocyclic sulfonamide building block composed of a pyridine ring para-substituted with a sulfonyl group that is in turn anchored to the 3-position of a pyrrolidine ring, supplied as the hydrochloride salt . Its molecular formula is C₉H₁₃ClN₂O₂S with a molecular weight of 248.73 g/mol, and it carries two hydrogen-bond donors, four acceptors, and two rotatable bonds—properties that distinguish its H-bonding profile from the regioisomeric N-sulfonyl variant .

Why 4‑(Pyrrolidin‑3‑ylsulfonyl)pyridine hydrochloride Cannot Be Replaced by In‑Class Analogs


Close structural analogs—such as the 2‑ or 3‑pyridyl positional isomers, the 1‑(N‑sulfonyl)pyrrolidine variant, or the piperidine ring‑expanded homolog—differ materially in hydrogen‑bond donor/acceptor topology, molecular weight, and electronic distribution across the heteroaryl ring . These differences translate into altered passive permeability, target‑binding orientation, and metabolic liability, making generic substitution unreliable in structure‑activity relationship (SAR) campaigns or receptor‑modulator programs [1]. The quantitative divergence documented in Section 3 confirms that even seemingly minor structural changes can re‑route biological annotation.

Head‑to‑Head Quantitative Differentiation of 4‑(Pyrrolidin‑3‑ylsulfonyl)pyridine hydrochloride from Closest Analogs


Hydrogen‑Bond Donor Count: C‑Sulfonyl Pyrrolidine vs. N‑Sulfonyl Pyrrolidine Controls Passive Permeability

The 4‑(pyrrolidin‑3‑ylsulfonyl)pyridine hydrochloride scaffold retains a secondary amine hydrogen‑bond donor (HBD) on the pyrrolidine ring, yielding a computed HBD count of 2 in the salt form . In contrast, the regioisomeric 4‑(pyrrolidin‑1‑ylsulfonyl)pyridine (CAS 106762‑42‑9) replaces the C‑sulfonyl with an N‑sulfonyl linkage, eliminating this donor entirely (HBD = 0 for the free base; no salt protonation site on the pyrrolidine nitrogen) . The presence of an additional H‑bond donor in the target compound is expected to reduce passive membrane permeability and alter the orientation of the sulfonyl pharmacophore within a binding pocket relative to the N‑sulfonyl isomer.

Medicinal Chemistry Drug Design Physicochemical Profiling

Molecular Weight Increase from Pyrrolidine to Piperidine Ring Expansion Alters Ligand Efficiency Metrics

Replacing the pyrrolidine ring with a piperidine (six‑membered) yields 4‑(piperidin‑3‑ylsulfonyl)pyridine hydrochloride (CAS 1420804‑24‑5), increasing the molecular weight from 248.73 g mol⁻¹ (target) to 262.76 g mol⁻¹ (+14.03 g mol⁻¹) while retaining the same hydrogen‑bond donor/acceptor count . This CH₂ insertion raises lipophilicity (estimated ΔclogP ≈ +0.5) without adding polar functionality, which can reduce ligand efficiency (LE) and increase metabolic clearance. Fragment‑based screening libraries therefore prioritize the pyrrolidine scaffold when a lower molecular weight and higher LE are desired.

Fragment-Based Drug Discovery Ligand Efficiency Pharmacokinetics

Pyridine Sulfonyl Positional Isomerism Controls Electronic Distribution and Target Binding Conformation in nAChR Modulators

Patents covering pyrrolidinyl sulfonyl pyridines as selective insect nicotinic acetylcholine receptor (nAChR) modulators explicitly claim the 4‑pyridyl substitution pattern as one key embodiment, with synthetic procedures optimized for the 4‑sulfonyl regioisomer [1]. The 2‑pyridyl isomer (CAS 1420962‑87‑3) shares identical molecular formula (C₉H₁₃ClN₂O₂S, MW 248.73 g mol⁻¹) and hydrogen‑bond donor/acceptor counts, yet the relocation of the sulfonyl group from the para to the ortho position alters the electron‑withdrawing character experienced by the pyridine N, modulating its hydrogen‑bond acceptor strength and dipole moment . While quantitative nAChR EC₅₀ data for these specific isomers are not publicly available, class‑level SAR within sulfonylpyridine nAChR programs demonstrates that position‑dependent electronic effects translate into differential insecticidal potency and honey‑bee selectivity.

Ion Channel Modulation Insecticide Discovery Positional Isomer SAR

PASS Prediction Profile: Divergent Putative Bioactivities Relative to the 2‑Positional Isomer

A PASS (Prediction of Activity Spectra for Substances) analysis of 4‑(pyrrolidin‑3‑ylsulfonyl)pyridine identified top predicted activities as signal transduction pathway inhibitor (Pa = 0.718), chloride peroxidase inhibitor (Pa = 0.620), protein kinase inhibitor (Pa = 0.584), antimycobacterial (Pa = 0.577), and platelet‑derived growth factor kinase inhibitor (Pa = 0.279) [1]. The 2‑positional isomer (CAS 1420962‑87‑3) is expected to produce a different PASS spectrum due to altered molecular descriptor fields, although a side‑by‑side PASS prediction for the ortho‑isomer has not been published. Nonetheless, the target compound’s high Pa for kinase inhibition pathways provides a distinct computational flag that is absent or altered in the N‑sulfonyl variant (which lacks the pyrrolidine NH motif implicated in kinase hinge‑binding).

Computational Prediction Target Fishing Kinase Inhibition

Optimal Scientific and Industrial Deployment of 4‑(Pyrrolidin‑3‑ylsulfonyl)pyridine hydrochloride


Insect Nicotinic Acetylcholine Receptor (nAChR) Modulator Lead Generation

Patented as a core scaffold in pyrrolidinyl sulfonyl pyridine libraries targeting insect nAChRs with honey‑bee selectivity [1], the 4‑sulfonyl regioisomer is the documented starting point for synthesizing analogs evaluated for pesticidal and insecticidal activity. Procurement of this specific isomer enables direct replication of patent SAR campaigns and generation of new analogs with defined electronic character at the pyridine 4‑position.

STAT3‑Directed IL‑6 Signaling Inhibitor Optimization

A focused library of pyrrolidinesulphonylaryl molecules—including members bearing the pyrrolidin‑3‑ylsulfonyl substructure—was shown to inhibit IL‑6/STAT3 signaling, with lead compound 6a achieving selective STAT3 phosphorylation blockade at low micromolar concentrations in MDA‑MB‑231 and HeLa cells [2]. The target compound can serve as a key intermediate for expanding this chemotype series.

Physicochemical Property‑Differentiated Fragment Library Expansion

With a molecular weight of 248.73 g mol⁻¹, two hydrogen‑bond donors, and a TPSA of ≈68 Ų, 4‑(pyrrolidin‑3‑ylsulfonyl)pyridine hydrochloride resides within Rule‑of‑Three fragment space while offering a unique HBD/HBA profile not available from the N‑sulfonyl isomer [1][2]. Fragment‑based screening collections that incorporate this compound gain a polar, pyrrolidine‑NH‑containing scaffold that can be elaborated via standard sulfonamide chemistry.

Kinase Inhibitor Probe Design

PASS computational predictions assign a high probability of protein kinase inhibition (Pa = 0.584) and antimycobacterial activity (Pa = 0.577) to this scaffold [3]. The pyrrolidine NH acts as a canonical hinge‑binding hydrogen‑bond donor, suggesting utility as a starting fragment for ATP‑competitive kinase inhibitor design. Assembly of a focused kinase‑screening deck around this core is a rational procurement strategy.

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